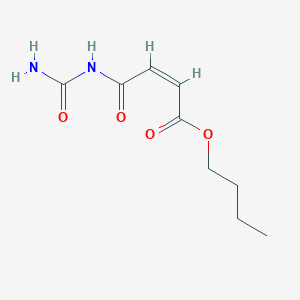
Butyl maleurate
Vue d'ensemble
Description
Butyl maleurate is a chemical compound that is used in various industrial applications. It is often used as an intermediate in the production of paints, adhesives, and copolymers .
Synthesis Analysis
The synthesis of Butyl maleurate can be achieved through the esterification of maleic acid and butanol. This process involves the use of an acidic cation exchange resin as a catalyst . Another method involves the reverse iodine transfer radical bulk homo- and copolymerization of vinyl acetate (VAc) and dibutyl maleate (DBM) in the presence of molecular iodine and 2,2’ -azobis(isobutyronitrile) at 70 °C .
Molecular Structure Analysis
The molecular structure of Butyl maleurate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .
Chemical Reactions Analysis
Butyl maleurate can undergo various chemical reactions. For instance, it can participate in the Diels-Alder reaction as a dienophile . It can also react with the enolate ion of ethyl acetate followed by hydrolysis of the resultant ester .
Physical And Chemical Properties Analysis
Butyl maleurate is a viscous liquid with a strong odor . It has a flash point of 120 °C / 248 °F . The density, speed of sound, and conductivity of solutions of Butyl maleurate can change depending on the dilution in water .
Applications De Recherche Scientifique
1. Environmental and Health Impacts
Butyl maleurate and similar compounds have been studied for their effects on the environment and health. For instance, butyl paraben, a related compound, has been shown to adversely affect the male reproductive system in mice, demonstrating damage to the late steps of spermatogenesis in the testis (Oishi, 2002). Similarly, Kang et al. (2002) found that maternal exposure to butyl paraben during gestation and lactation affected the development of reproductive organs in male offspring, indicating potential transgenerational impacts (Kang et al., 2002).
2. Industrial Applications
Butyl maleurate and related compounds are used in various industrial applications. A study by Müller et al. (2020) explored the kinetics of maleic anhydride synthesis, a process relevant to the production of butyl maleurate, using a millistructured reactor (Müller et al., 2020). Another study by Yuan et al. (2005) discussed the cogeneration of electricity and organic chemicals, including maleic acid (a precursor to butyl maleurate), in a polymer electrolyte fuel cell (Yuan et al., 2005).
3. Bioengineering and Biotechnology
Advancements in bioengineering have enabled the microbial production of maleate, a component of butyl maleurate, from glycerol in engineered Escherichia coli. This represents a significant shift from traditional chemical synthesis methods to more sustainable biological processes (Sheng et al., 2021).
4. Medical and Pharmaceutical Research
In medical and pharmaceutical research, butyl maleurate derivatives have been evaluated for their potential in drug delivery systems. Ilgin et al. (2019) designed a new pH-responsive hydrogel using N-tert-butylmaleimic acid for drug loading and release, showcasing the compound's utility in controlled drug delivery (Ilgin et al., 2019).
Safety And Hazards
Orientations Futures
Butyl maleurate has potential for further applications in various industries due to its chemical properties. For instance, it can be used as a dienophile for diene syntheses using the Diels-Alder reaction . By hydrogenation or acetylation, valuable intermediates can be obtained, such as succinic acid dimethyl ester and other compounds .
Propriétés
IUPAC Name |
butyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-2-3-6-15-8(13)5-4-7(12)11-9(10)14/h4-5H,2-3,6H2,1H3,(H3,10,11,12,14)/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRRCSZAUHOZGW-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)/C=C\C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl maleurate | |
CAS RN |
140-98-7 | |
| Record name | Butyl maleurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butyl maleurate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23994 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | BUTYL MALEURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FUA0H660I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



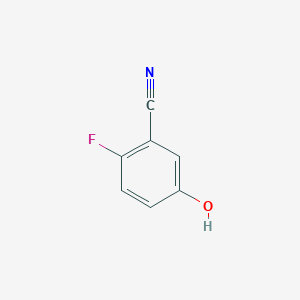
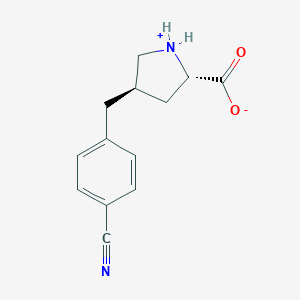
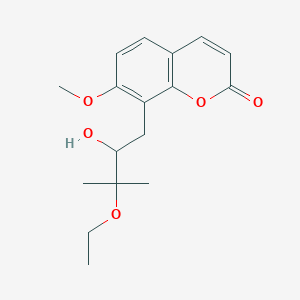
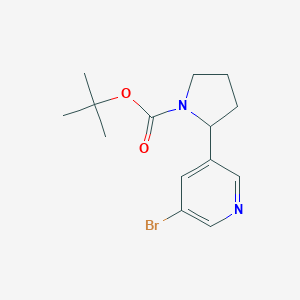
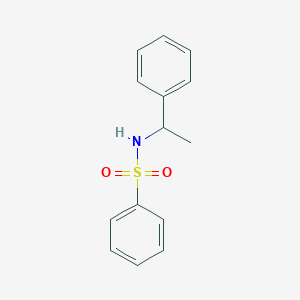
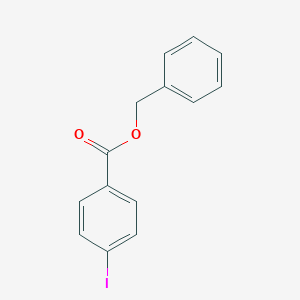
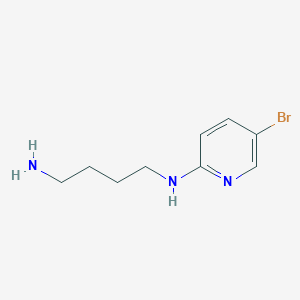
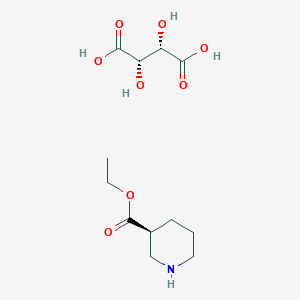
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]amino]-4-phenylbutyl]-2-[[4-(1,3-thiazol-2-yl)phenyl]methyl]hydrazinyl]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B173219.png)
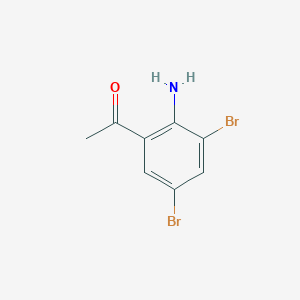
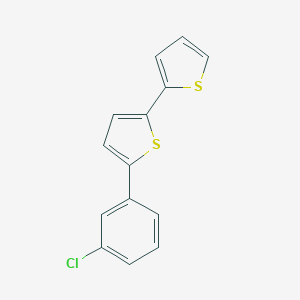
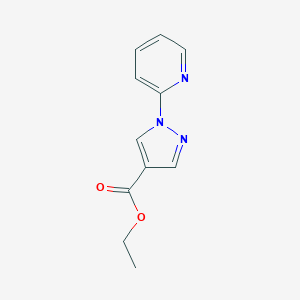
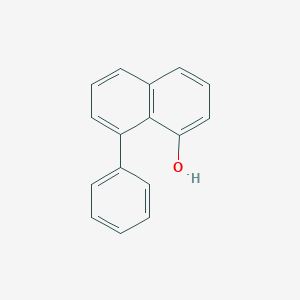
![2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B173245.png)